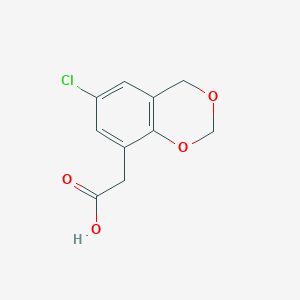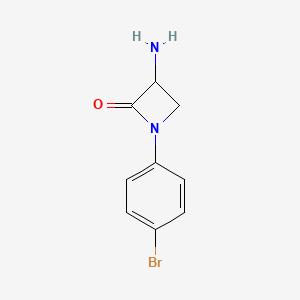![molecular formula C11H14N2O B13222798 2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Indoles play a crucial role in cell biology and have attracted attention due to their biological activity against cancer cells, microbes, and various disorders.
2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol: is a compound with a complex name, but let’s break it down:
Preparation Methods
- One synthetic route involves the Fischer indole synthesis :
- Starting with cyclohexanone and phenylhydrazine hydrochloride , methanesulfonic acid (MsOH) is used to cyclize and form the tricyclic indole structure.
- Industrial production methods may vary, but this route provides a foundation for laboratory synthesis.
Chemical Reactions Analysis
Oxidation: The indole ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: Substituents on the indole ring can be modified.
Common Reagents: Reagents like , , and are used.
Major Products: These reactions yield derivatives of the indole core.
Scientific Research Applications
Medicine: Indole derivatives show promise in cancer treatment due to their antiproliferative effects.
Biology: They influence cellular processes and signaling pathways.
Chemistry: Indoles serve as building blocks for drug discovery.
Industry: Their applications extend to materials science and organic synthesis.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as , , and , share structural features.
Uniqueness: The specific combination of the aminoethyl side chain and ethanol group sets this compound apart.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(1H-indol-4-ylmethylamino)ethanol |
InChI |
InChI=1S/C11H14N2O/c14-7-6-12-8-9-2-1-3-11-10(9)4-5-13-11/h1-5,12-14H,6-8H2 |
InChI Key |
MAFVUFYKSATWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


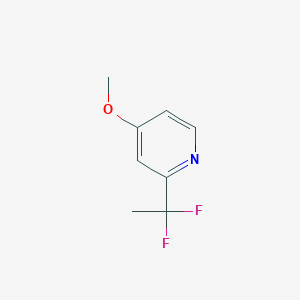
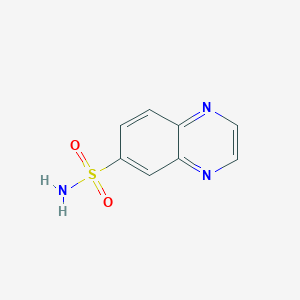

![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B13222737.png)
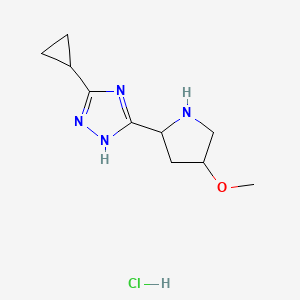

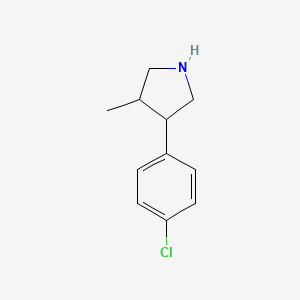
![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13222759.png)
![1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13222763.png)
